Boc-Ser(tBu)-OH Boc-Ser(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 13734-38-8
VCID: VC21546466
InChI: InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol

Boc-Ser(tBu)-OH

CAS No.: 13734-38-8

Cat. No.: VC21546466

Molecular Formula: C12H23NO5

Molecular Weight: 261.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ser(tBu)-OH - 13734-38-8

Specification

CAS No. 13734-38-8
Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Standard InChI Key BPYLRGKEIUPMRJ-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Boc-Ser(tBu)-OH is identified through various systematic and common names in chemical databases and literature. The primary identification parameters are presented in Table 1.

ParameterInformation
IUPAC Name(2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Common NameBoc-O-tert-butyl-L-serine
CAS Registry Number13734-38-8
Molecular FormulaC₁₂H₂₃NO₅
Molecular Weight261.2 g/mol
SMILES NotationCC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Table 1: Chemical identification parameters of Boc-Ser(tBu)-OH

The compound's identity is established through several synonyms found in chemical databases, including "Boc-Ser(tBu)-OH," "boc-o-tert-butyl-l-serine," and "(2s)-3-tert-butoxy-2-[(tert-butoxycarbonyl)amino]propanoic acid" . These alternative names reflect the compound's chemical structure and its derivation from the amino acid serine.

Structural Characteristics

The molecular structure of Boc-Ser(tBu)-OH comprises several key functional groups that define its chemical behavior. The compound features:

  • A central alpha-amino acid backbone derived from L-serine

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the amino group

  • A tert-butyl (tBu) protecting group attached to the serine hydroxyl group

  • A free carboxylic acid group available for peptide bond formation

The presence of these protecting groups creates a molecule with carefully controlled reactivity, making it particularly valuable for peptide synthesis applications. The structure maintains the stereochemistry of the original L-serine, with an S-configuration at the alpha carbon position .

Physical and Chemical Properties

Physical State and Appearance

Boc-Ser(tBu)-OH typically exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by the presence of the bulky protecting groups, which affect crystallinity, solubility, and handling characteristics .

Solubility Characteristics

The compound demonstrates solubility behavior typical of protected amino acids, with moderate solubility in polar organic solvents and limited solubility in water. For laboratory applications, specific solubility calculations are often employed to prepare stock solutions of precise concentrations, as shown in Table 2.

ConcentrationVolume Required for Stock Solution Preparation
Compound Amount1 mg
1 mM Solution3.8285 mL
5 mM Solution0.7657 mL
10 mM Solution0.3828 mL

Table 2: Stock solution preparation guidelines for Boc-Ser(tBu)-OH

This solubility information is crucial for laboratory applications, particularly when preparing solutions for peptide synthesis reactions. The compound's solubility in organic solvents makes it compatible with common peptide synthesis methodologies.

Synthesis and Preparation Methods

Laboratory-Scale Preparation

For laboratory-scale preparations, the compound can be synthesized from L-serine through controlled protection reactions. The process requires careful control of reaction conditions to ensure stereochemical integrity and high yields. The resulting product requires purification through crystallization or chromatographic methods to achieve the purity necessary for peptide synthesis applications.

Applications in Peptide Chemistry

Role in Peptide Synthesis

Boc-Ser(tBu)-OH serves a critical function in solid-phase peptide synthesis (SPPS) and other peptide preparation methodologies. Its dual protection strategy enables controlled incorporation of serine residues into peptide chains. The Boc group provides temporary protection of the amino functionality, while the tert-butyl group prevents unwanted reactions at the hydroxyl group during synthesis.

In solid-phase peptide synthesis, the compound is typically coupled to a growing peptide chain on a solid support using appropriate coupling reagents. After coupling, the Boc group can be selectively removed using acidic conditions, allowing for the addition of the next amino acid in the sequence. The tert-butyl group remains intact during this process, protecting the hydroxyl group until the final deprotection steps.

Deprotection Mechanisms

The orthogonal protection strategy employed in Boc-Ser(tBu)-OH allows for selective deprotection of the Boc group while maintaining protection of the hydroxyl function. The Boc group is typically removed using trifluoroacetic acid (TFA) or other acidic conditions, while the tert-butyl group requires stronger acidic conditions for removal. This differential stability enables step-wise peptide synthesis with controlled reactivity at each step.

Structural Comparisons and Relationships

Related Protected Amino Acids

Boc-Ser(tBu)-OH belongs to a family of protected amino acids used in peptide synthesis. While the sources provide limited information on direct structural comparisons, the compound shares structural similarities with other protected serine derivatives and protected amino acids containing Boc and tert-butyl protecting groups.

The protection strategy employed in Boc-Ser(tBu)-OH—using Boc for the amino group and tert-butyl for the hydroxyl group—represents a standard approach in peptide chemistry that balances reactivity control with deprotection convenience.

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